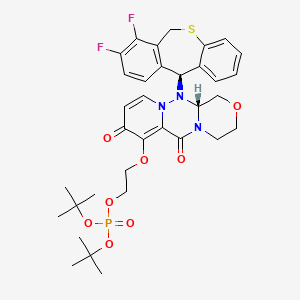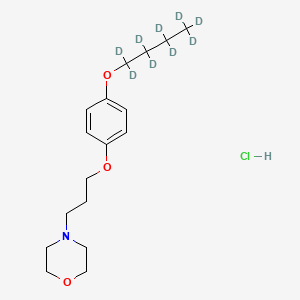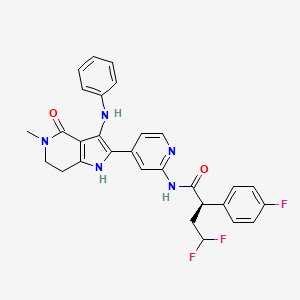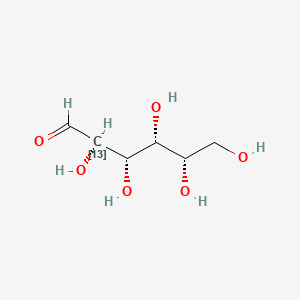
L-Idose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Idose-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled analogue of L-Idose. L-Idose itself is a rare sugar and the L-isomer of D-Idose. The carbon-13 labeling makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry, where it is used as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Idose-13C involves the incorporation of the carbon-13 isotope into the L-Idose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One efficient method involves the preparation of thioglycoside derivatives of L-Idose, which avoids the tedious chromatographic separations of furanose and pyranose anomeric mixtures and affords the thioglycosides in a stereoselective manner .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process may include the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions: L-Idose-13C undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in scientific research and drug development.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to the formation of various derivatives, which are useful in further research applications .
Scientific Research Applications
L-Idose-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it serves as a substrate alternative to D-glucose for measuring aldose reductase activity, providing insights into enzyme kinetics and inhibition studies . In medicine, this compound is used in metabolic flux analysis to study metabolic pathways and drug metabolism. In industry, it is employed in the development of new pharmaceuticals and the optimization of existing drug formulations .
Mechanism of Action
The mechanism of action of L-Idose-13C involves its incorporation into metabolic pathways as a labeled analogue of L-Idose. The carbon-13 labeling allows for precise tracking and quantitation of the compound in various biochemical processes. This enables researchers to study the pharmacokinetics and metabolic profiles of drugs, as well as the molecular targets and pathways involved in their action .
Comparison with Similar Compounds
L-Idose-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Similar compounds include D-Idose, D-Gulose, and D-Talose, which are also hexoses but lack the carbon-13 labeling. The carbon-13 labeling of this compound provides enhanced sensitivity and accuracy in scientific research applications, making it a valuable tool for studying metabolic pathways and drug development .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-DSIGDVADSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([13C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


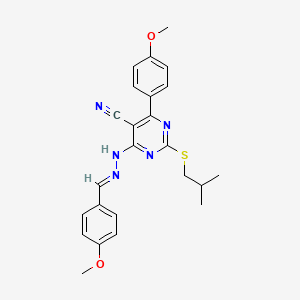
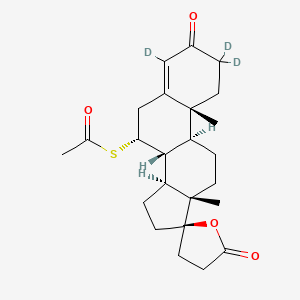




![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



